molecular formula C12H13NO4 B1306664 2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid CAS No. 876717-57-6

2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid

Cat. No. B1306664
CAS RN: 876717-57-6
M. Wt: 235.24 g/mol
InChI Key: TYKNSYRLVRTNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid” is a derivative of the benzo[1,4]oxazin-4-yl group . It’s a complex organic compound that falls under the category of heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of potential COX-2 inhibitors involved the internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of a benzo[1,4]oxazin-4-yl group. The structure-based drug discovery approach has enabled the generation of various scaffolds as novel bioisosteres of 3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. As mentioned earlier, the synthesis of similar compounds involved the internal Michael addition followed by hydrolysis .

Scientific Research Applications

Antibacterial Activity : Research into 1,4-Benzoxazine analogues, including derivatives of the compound , has shown promising antibacterial properties. Synthesized through reactions between O-Amino Phenol and Maleic Anhydride, followed by Mannich Base synthesis with substituted Aromatic Amines, these compounds demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. This finding highlights the potential of 2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid derivatives in antibacterial applications (Naveen Kadian, M. Maste, A. Bhat, 2012).

Chemical Diversity and Applications : Another study emphasized the synthesis of novel derivatives of [1,4]benzoxazinone, exploring the chemical diversity and potential applications of these compounds. The research highlighted the synthesis of various 3,4-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, showcasing the versatility of these compounds for different scientific and pharmacological interests (V. Guguloth, 2021).

properties

IUPAC Name

2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-7(12(15)16)13-9-5-3-4-6-10(9)17-8(2)11(13)14/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKNSYRLVRTNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175440
Record name 2,3-Dihydro-α,2-dimethyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid

CAS RN

876717-57-6
Record name 2,3-Dihydro-α,2-dimethyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876717-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-α,2-dimethyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.